molecular formula C11H7ClF2N2 B3238246 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine CAS No. 1405127-63-0

3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

Cat. No.: B3238246
CAS No.: 1405127-63-0
M. Wt: 240.63 g/mol
InChI Key: BTWSUTRSRTVBHI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloromethyl group at the 3-position and a difluorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine typically involves the reaction of 2,6-difluorobenzyl chloride with a suitable pyridazine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro or tetrahydro pyridazine derivatives.

Scientific Research Applications

3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme kinetics and binding interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to altered biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-6-phenylpyridazine: Lacks the difluorophenyl group, which may affect its reactivity and biological activity.

    3-(Bromomethyl)-6-(2,6-difluorophenyl)pyridazine: Similar structure but with a bromomethyl group instead of chloromethyl, potentially altering its reactivity.

    6-(2,6-Difluorophenyl)pyridazine: Lacks the chloromethyl group, which may influence its chemical properties and applications.

Uniqueness

3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine is unique due to the presence of both chloromethyl and difluorophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents can enhance its utility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2/c12-6-7-4-5-10(16-15-7)11-8(13)2-1-3-9(11)14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWSUTRSRTVBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN=C(C=C2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235319
Record name 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1405127-63-0
Record name 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1405127-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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